L-Alanyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycine
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Overview
Description
L-Alanyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycine is a peptide compound composed of six amino acids: alanine, phenylalanine, phenylalanine, proline, tryptophan, and glycine. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of peptides like this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tryptophan.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Amino acid derivatives, coupling agents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Scientific Research Applications
L-Alanyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycine has diverse applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Alanyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycine involves its interaction with specific molecular targets. These interactions can influence various biological pathways, such as:
Signal Transduction: Binding to receptors and modulating signaling cascades.
Enzyme Inhibition: Acting as an inhibitor or substrate for specific enzymes.
Protein-Protein Interactions: Facilitating or disrupting interactions between proteins.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-phenylalanine: A dipeptide with similar structural features.
L-Phenylalanyl-L-phenylalanine: Another dipeptide with two phenylalanine residues.
L-Prolyl-L-tryptophan: A dipeptide containing proline and tryptophan.
Uniqueness
L-Alanyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its structure allows for specific interactions and functions that are not observed in simpler peptides.
Properties
CAS No. |
166821-42-7 |
---|---|
Molecular Formula |
C39H45N7O7 |
Molecular Weight |
723.8 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C39H45N7O7/c1-24(40)35(49)43-30(19-25-11-4-2-5-12-25)37(51)45-32(20-26-13-6-3-7-14-26)39(53)46-18-10-17-33(46)38(52)44-31(36(50)42-23-34(47)48)21-27-22-41-29-16-9-8-15-28(27)29/h2-9,11-16,22,24,30-33,41H,10,17-21,23,40H2,1H3,(H,42,50)(H,43,49)(H,44,52)(H,45,51)(H,47,48)/t24-,30-,31-,32-,33-/m0/s1 |
InChI Key |
JBDITPACKMSIHT-LOYSFJCHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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